Halostachine hydrochloride
CAS No.: 142467-20-7
Cat. No.: VC17088498
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142467-20-7 |
|---|---|
| Molecular Formula | C9H14ClNO |
| Molecular Weight | 187.66 g/mol |
| IUPAC Name | (1R)-2-(methylamino)-1-phenylethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | NPUGYWPZOLONFA-FVGYRXGTSA-N |
| Isomeric SMILES | CNC[C@@H](C1=CC=CC=C1)O.Cl |
| Canonical SMILES | CNCC(C1=CC=CC=C1)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Halostachine hydrochloride (CAS 142467-20-7) is the hydrochloride salt of halostachine, a secondary amine with the systematic name (αR)-α-[(methylamino)methyl]benzenemethanol. Its molecular formula is C₉H₁₃NO·HCl, corresponding to a molar mass of 187.67 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the β-hydroxy position, a feature critical for its biological activity .
Table 1: Chemical and Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS Registry Number | 142467-20-7 |
| Molecular Formula | C₉H₁₃NO·HCl |
| SMILES Notation | Cl.C@H(O)CNC |
| InChI Key | NPUGYWPZOLONFA-FVGYRXGTSA-N |
| Appearance | Colorless crystalline solid |
| Solubility | Soluble in water, polar organic solvents |
The compound’s structure aligns with the phenylethanolamine class, featuring a phenyl group bonded to an ethanolamine backbone with an N-methyl substitution . This configuration enables interactions with adrenergic receptors, as discussed in subsequent sections.
Natural Occurrence and Biosynthetic Sources
Halostachine was first identified in Halostachys caspica, a halophytic shrub native to Central Asia . Subsequent studies detected its presence in:
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Perennial ryegrass (Lolium perenne)
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Tall fescue (Festuca arundinacea)
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Rat brain tissue (implied via N-methylphenylethanolamine detection)
Pharmacological Mechanisms and Receptor Interactions
Halostachine hydrochloride exerts its effects primarily through β-adrenergic receptor (β-AR) agonism. In vitro studies demonstrate its ability to stimulate cAMP accumulation via β₂-AR activation, albeit with 19% the efficacy of adrenaline .
Table 2: Receptor Activation Profile (Relative to Adrenaline = 100%)
| Receptor Subtype | Efficacy (Eₘₐₓ) | Potency (EC₅₀) |
|---|---|---|
| β₂-Adrenergic | 19% | Not reported |
| α₁-Adrenergic | <5% | Not reported |
| β₁-Adrenergic | <10% | Not reported |
Synthetic Routes and Chemical Modification
Industrial synthesis typically employs racemic routes due to cost considerations. A classical approach, as described by Durden et al., involves:
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Bromination of acetophenone to α-bromoacetophenone.
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Condensation with N-methylbenzylamine to form an amino-ketone intermediate.
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Reduction with LiAlH₄ to yield the amino-alcohol.
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Catalytic hydrogenation (Pd/C) to remove the benzyl protecting group .
Future Research Directions
Critical knowledge gaps include:
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Enantiomer-specific pharmacology: Natural (R)- vs. synthetic (S)-forms.
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Long-term toxicity: Particularly cardiovascular effects.
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Drug interactions: Synergism with stimulants like caffeine.
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Clinical efficacy: Randomized controlled trials for weight loss.
Addressing these questions will determine whether halostachine hydrochloride transitions from a supplement curiosity to a clinically relevant therapeutic.
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